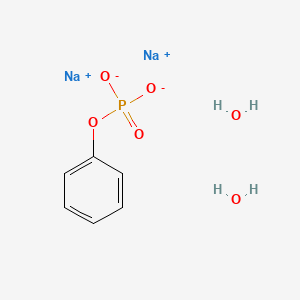

Sodium phenyl phosphate dihydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

disodium;phenyl phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O4P.2Na.2H2O/c7-11(8,9)10-6-4-2-1-3-5-6;;;;/h1-5H,(H2,7,8,9);;;2*1H2/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMYCGIOWIBSRT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)([O-])[O-].O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Sodium Phenyl Phosphate Dihydrate

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of reagents is paramount. This guide provides an in-depth look at the chemical characteristics of sodium phenyl phosphate dihydrate, a compound frequently utilized in biochemical assays and various research applications.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] It is recognized for its stability under recommended storage conditions, though it is hygroscopic and should be protected from moisture.[3][4] The compound is stable in air but sensitive to moisture.[4]

Quantitative Data Summary

A compilation of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Na₂O₄P·2H₂O | [2][5] |

| Molecular Weight | 254.09 g/mol | [2][5][6] |

| Melting Point | >300°C | [5][7][8] |

| Solubility in Water | Soluble | [5][7][9] |

| Other Solubilities | Soluble in ethanol and chloroform; insoluble in acetone and ether. | [5] |

| Assay (by HClO₄ titration) | ≥95% or ≥98% | [2][10] |

| Water Content (K.F.) | 11.0-17.1% | [1][7][10] |

| Free Phenol | <0.1% | [2][11] |

Reactivity and Stability

This compound is generally stable but exhibits reactivity under certain conditions. It is incompatible with strong oxidizing agents.[3][12] Upon decomposition under fire conditions, it may produce hazardous products including carbon oxides, oxides of phosphorus, and sodium oxides.[3][12] The material is hygroscopic and should be stored in a cool, dry, and well-ventilated place, with a recommended storage temperature of 2-8°C.[3][6][11]

The primary mode of chemical reactivity relevant to its common applications is the enzymatic hydrolysis of the phosphate ester bond. This reaction is central to its use as a substrate for phosphatases.

Role in Biochemical Assays: Phosphatase Activity

This compound serves as a crucial substrate for the determination of phosphatase activity.[9][13] Phosphatases are enzymes that catalyze the hydrolysis of phosphate esters, cleaving a phosphate group from the substrate. In the case of sodium phenyl phosphate, the enzyme cleaves the ester bond to release phenol and inorganic phosphate.[13] The production of phenol can be quantified, often spectrophotometrically, to measure the rate of the enzymatic reaction. This provides valuable data on enzyme kinetics and activity.[13]

This application is fundamental in various research areas, including the study of cellular signaling pathways where phosphatases play a regulatory role.[13] It is also used in diagnostic assays, for instance, in detecting alkaline phosphatase activity in milk products.

Enzymatic Hydrolysis Workflow

The general workflow for a phosphatase assay using this compound is outlined below. This process illustrates the logical steps from substrate preparation to data analysis.

Caption: General experimental workflow for a phosphatase activity assay.

Experimental Protocols

While detailed, step-by-step experimental protocols are highly dependent on the specific application and laboratory, the following outlines the general methodologies for key analyses cited for this compound.

Assay by Perchloric Acid (HClO₄) Titration

This method is a standard analytical procedure to determine the purity of the substance.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically glacial acetic acid.

-

Titration: Titrate the resulting solution with a standardized solution of perchloric acid.

-

Endpoint Determination: The endpoint of the titration is typically determined potentiometrically.

-

Calculation: The purity of the sample is calculated based on the volume of perchloric acid titrant consumed.

Karl Fischer (K.F.) Titration for Water Content

This is a classic titration method used to determine the amount of water in a sample.

-

Instrument Setup: A Karl Fischer titrator is used, which consists of a titration vessel, burette, and a detector.

-

Sample Introduction: A precisely weighed amount of this compound is introduced into the titration vessel containing a solvent (e.g., methanol).

-

Titration: The sample is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.

-

Endpoint Detection: The endpoint is detected electrochemically.

-

Calculation: The water content is calculated from the amount of Karl Fischer reagent consumed.

Purification Method

A common method for the purification of this compound involves recrystallization.[14][15]

-

Dissolution: Dissolve the compound in a minimum amount of methanol.[14][15]

-

Filtration: Filter the solution to remove any insoluble inorganic phosphate residues.[14][15]

-

Precipitation: Add an equal volume of diethyl ether (Et₂O) to precipitate the purified this compound.[14][15]

-

Washing and Drying: Wash the resulting solid with diethyl ether and dry it under a vacuum.[14][15]

The logical relationship for the purification process is visualized below.

Caption: Logical workflow for the purification of the compound.

References

- 1. 3279-54-7 CAS | PHENYL PHOSPHATE DISODIUM SALT DIHYDRATE | Organic Phosphates | Article No. 05237 [lobachemie.com]

- 2. oxfordlabchem.com [oxfordlabchem.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. lobachemie.com [lobachemie.com]

- 5. Phenyl phosphate, disodium salt dihydrate, 98% | Fisher Scientific [fishersci.ca]

- 6. Sodium phenyl phosphate dibasic dihydrate | Krackeler Scientific, Inc. [krackeler.com]

- 7. PHENYL PHOSPHATE DISODIUM SALT DIHYDRATE AR | Laboratory chemicals manufacturer, Lab chemical distributors, Laboratory chemical suppliers, Lab chemicals exporter, Lab chemical supplier, Lab chemical manufacturer, Laboratory Chemicals, Alpha Chemika India. [alphachemika.co]

- 8. 3279-54-7 CAS MSDS (PHENYL PHOSPHATE DISODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Phenyl phosphate disodium salt hydrate, 98% | Fisher Scientific [fishersci.ca]

- 10. Phenyl phosphate, disodium salt dihydrate, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 11. 苯基磷酸酯钠 二元 二水合物 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Dithis compound - Safety Data Sheet [chemicalbook.com]

- 13. This compound | Benchchem [benchchem.com]

- 14. Dithis compound | 66778-08-3 [chemicalbook.com]

- 15. PHENYL PHOSPHATE DISODIUM SALT | 3279-54-7 [amp.chemicalbook.com]

Technical Guide: Synthesis and Purification of Sodium Phenyl Phosphate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for sodium phenyl phosphate dihydrate, a crucial reagent in various biochemical assays, particularly for the determination of phosphatase activity. This document outlines detailed experimental protocols, presents quantitative data for the final product, and illustrates the overall workflow from starting materials to the purified dihydrate.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for handling, storage, and quality control of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅Na₂O₄P·2H₂O | [1][2] |

| Molecular Weight | 254.09 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity (Assay) | ≥95% to ≥99% | [2][3] |

| Water Content | 11.0 - 17.1% | |

| Free Phenol Impurity | <0.1% | [1] |

| Solubility | Soluble in water | |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Purification Workflow

The overall process for obtaining pure this compound involves a multi-step synthesis followed by a purification stage. The logical flow of this process is depicted in the diagram below.

References

An In-depth Technical Guide to Sodium Phenyl Phosphate Dihydrate for Researchers and Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and key applications of sodium phenyl phosphate dihydrate. It is intended to serve as a foundational resource for professionals in research and drug development, offering detailed experimental protocols and visual representations of its core functionalities.

Core Molecular and Chemical Properties

This compound is a stable, water-soluble organophosphate compound. It is widely utilized in biochemical and clinical assays as a substrate for various phosphatases. Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 66778-08-3 | [1][2][3][4] |

| Molecular Formula | C₆H₅Na₂O₄P · 2H₂O | [1][3][4][5] |

| Molecular Weight | 254.09 g/mol | [1][2][3][4] |

| Synonyms | Dithis compound, Phenyl phosphate disodium salt dihydrate | [1][3][6] |

| Appearance | White to off-white crystalline powder | [6][7][8] |

| Solubility | Soluble in water | [6][7][8] |

| Melting Point | >300 °C | [6][8] |

| Storage Conditions | 2-8°C | [1][6][8] |

| Purity (Assay) | ≥95% to ≥99% depending on grade | [1][9][5][7] |

| SMILES String | [Na+].[Na+].[H]O[H].[H]O[H].[O-]P([O-])(=O)Oc1ccccc1 | [1][10] |

| InChI Key | JAMYCGIOWIBSRT-UHFFFAOYSA-L | [1][10] |

Primary Application: Substrate for Phosphatase Activity Assays

The principal application of this compound in research and drug development is its role as a chromogenic substrate for the detection of phosphatase activity.[3][11] Phosphatases are a class of enzymes that catalyze the hydrolysis of phosphomonoesters, removing a phosphate group from their substrate. The activity of these enzymes is crucial in a vast array of cellular signaling pathways, and their dysregulation is implicated in numerous diseases.[12][13][14]

The enzymatic hydrolysis of sodium phenyl phosphate by a phosphatase yields phenol and inorganic phosphate. The liberated phenol can then be detected colorimetrically, providing a quantitative measure of enzyme activity.[6]

Logical Relationship: Enzymatic Hydrolysis

The core of the assay is the enzymatic reaction where phosphatase cleaves the phosphate group from the phenyl phosphate substrate. This straightforward relationship is the basis for its use in quantifying the activity of this important enzyme class.

Caption: Enzymatic hydrolysis of sodium phenyl phosphate.

Detailed Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay

This protocol provides a detailed methodology for the colorimetric determination of alkaline phosphatase activity in serum or cell lysate samples using this compound as a substrate. The method is based on the Kind-King method, where the liberated phenol reacts with 4-aminoantipyrine and an oxidizing agent to produce a colored complex.[6]

Required Reagents and Solutions

-

Buffer-Substrate Solution (pH 10.0):

-

4-Aminoantipyrine (4-AAP) Reagent (60 mmol/L):

-

4-Aminoantipyrine: 1.2 g

-

Sodium Arsenate (Na₂HAsO₄): 7.5 g

-

Dissolve in deionized water and make up to a final volume of 100 mL.[2]

-

-

Potassium Ferricyanide Solution (150 mmol/L):

-

Potassium Ferricyanide (K₃[Fe(CN)₆]): 4.9 g

-

Dissolve in deionized water and make up to a final volume of 100 mL.[2]

-

-

Stock Phenol Standard (1 g/L):

-

Pure Crystalline Phenol: 1 g

-

Dissolve in 0.1N HCl and make up to a final volume of 1 L. Store at 4°C in a brown bottle.[6]

-

-

Working Phenol Standard (10 mg/L or 0.01 mg/mL):

-

Dilute the Stock Phenol Standard 1:100 with deionized water.[6]

-

-

Sample: Serum, plasma, or cell lysate.

Assay Procedure

-

Reaction Setup: Label test tubes for "Blank," "Standard," and "Test" samples.

-

Incubation:

-

Pipette 2 mL of the Buffer-Substrate Solution into each tube.

-

To the "Standard" tube, add 0.05 mL of the Working Phenol Standard.

-

To the "Test" tube, add 0.05 mL of the sample (e.g., serum).

-

To the "Blank" tube, add 0.05 mL of deionized water.

-

Incubate all tubes at 37°C for exactly 15 minutes.[2]

-

-

Stop Reaction and Color Development:

-

After 15 minutes, stop the enzymatic reaction by adding 0.5 mL of the 4-AAP reagent to all tubes, followed by 0.5 mL of the potassium ferricyanide solution. Mix well.[2]

-

-

Measurement:

Calculation of Results

The alkaline phosphatase activity is expressed in King-Armstrong units (KA units), where one unit is defined as the amount of enzyme that liberates 1 mg of phenol in 15 minutes under the assay conditions.

Activity (KA units/100 mL) = (Absorbance of Test / Absorbance of Standard) * Concentration of Standard (mg/100 mL)

Since the standard contains 0.01 mg of phenol in the reaction volume and the sample volume is 0.05 mL, the calculation simplifies to:

Activity (KA units/100 mL) = (Absorbance of Test / Absorbance of Standard) * 20

Experimental Workflow Diagram

This diagram illustrates the step-by-step process of the alkaline phosphatase activity assay.

Caption: Workflow for ALP activity determination.

Relevance in Drug Development

-

Enzyme Inhibition Studies: This assay can be adapted to screen for inhibitors of phosphatases, which are potential therapeutic targets in various diseases, including cancer and metabolic disorders.

-

Hepatotoxicity Screening: Serum ALP levels are a key biomarker for liver function. In preclinical toxicology studies, this assay is used to assess potential drug-induced liver injury.

-

Biochemical Research: As a fundamental tool, it aids in the characterization of newly discovered enzymes and the study of signaling pathways where phosphorylation and dephosphorylation are critical.[7]

-

Pharmaceutical Formulations: this compound can also be used as a buffering agent in some pharmaceutical formulations.[3][11]

This guide provides the essential technical information for the effective use of this compound in a research and development setting. By understanding its properties and the detailed protocols for its application, scientists can reliably integrate this compound into their experimental workflows.

References

- 1. e-century.us [e-century.us]

- 2. karger.com [karger.com]

- 3. The Detection of Alkaline Phosphatase Using an Electrochemical Biosensor in a Single-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 5. biolabo.fr [biolabo.fr]

- 6. JaypeeDigital | Serum Alkaline and Acid Phosphatase [jaypeedigital.com]

- 7. Continuous assay for acid phosphatase using phenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Signal Transduction Pathways: Phosphatases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 13. The role of phosphatases in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. quora.com [quora.com]

A Comprehensive Technical Guide to the Solubility and Stability of Sodium Phenyl Phosphate Dihydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aqueous solubility and stability of sodium phenyl phosphate dihydrate (SPPD), a key substrate in various biochemical assays and a potential component in pharmaceutical formulations. Understanding these properties is critical for its effective use in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline powder. It is known to be soluble in water and hygroscopic in nature, necessitating storage in a cool, dry place.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₅Na₂O₄P·2H₂O | [1][2] |

| Molecular Weight | 254.09 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Storage Temperature | 2-8°C |

Aqueous Solubility

| Solvent | Concentration | Observation | Reference |

| Water | 50 mg/mL | Clear, colorless to faint yellow solution | [1][3] |

| Water | 100 mg/mL (for anhydrous form) | Soluble | |

| Ethanol | - | Soluble | [4] |

| Chloroform | - | Soluble | [4] |

| Acetone | - | Insoluble | [4] |

| Ether | - | Insoluble | [4] |

The solubility of SPPD in aqueous buffers is a critical parameter for its use in biological assays. A generalized experimental protocol for determining aqueous solubility is provided below.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines a method for determining the equilibrium (thermodynamic) solubility of this compound in a given aqueous buffer.

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is primarily influenced by pH and temperature, with hydrolysis being the main degradation pathway. The hydrolysis of the phosphate ester bond leads to the formation of phenol and inorganic phosphate.

Effect of pH and Temperature on Hydrolysis

While specific kinetic data for the dihydrate salt is limited, studies on the hydrolysis of phenyl phosphate provide valuable insights into its stability. The rate of hydrolysis is significantly dependent on the pH of the solution and increases with temperature.

The following table summarizes the pseudo-first-order rate constants (k) for the hydrolysis of a related phenyl phosphate compound at different pH values and temperatures. This data can serve as a useful indicator of the stability of the phenyl phosphate moiety.

| pH | Temperature (°C) | Pseudo-first-order rate constant (k) (s⁻¹) |

| 4 | 25 | Data not available |

| 4 | 50 | Data not available |

| 4 | 80 | Data not available |

| 7 | 25 | Data not available |

| 7 | 50 | Data not available |

| 7 | 80 | Data not available |

| 10 | 25 | Data not available |

| 10 | 50 | Data not available |

| 10 | 80 | Data not available |

Note: The specific values from the cited study on a related compound are not directly transferable but illustrate the expected trends.

At highly alkaline conditions (1 M KOH) and elevated temperatures, the hydrolysis of the phenyl phosphate dianion has been studied. Extrapolation of this data suggests a very slow rate of spontaneous, uncatalyzed hydrolysis at room temperature.[5]

Enzymatic Degradation

Sodium phenyl phosphate is a common substrate for phosphatases, such as alkaline and acid phosphatases.[6][7] In the presence of these enzymes, the hydrolysis of the phosphate ester is significantly accelerated, forming the basis of many enzymatic assays.[6][7]

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying the degradation of this compound over time. This protocol provides a general framework for developing such a method.

Procedure:

-

Method Development: Develop an HPLC method capable of separating the intact sodium phenyl phosphate from its potential degradation products (e.g., phenol).

-

Forced Degradation Studies: Subject solutions of this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. This helps to demonstrate the specificity of the analytical method.

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and sensitivity.

-

Stability Study: Prepare aqueous solutions of this compound at various pH values and store them at controlled temperatures. At predetermined time intervals, withdraw aliquots and quantify the remaining concentration of the intact compound using the validated HPLC method. The rate of degradation can then be calculated.

Conclusion

This compound is a water-soluble compound, with its stability in aqueous solutions being a critical consideration for its application. The primary degradation pathway is hydrolysis, which is significantly influenced by pH and temperature. While the uncatalyzed hydrolysis is slow under neutral conditions at ambient temperature, it is accelerated at pH extremes and higher temperatures. Furthermore, the presence of phosphatase enzymes will lead to rapid degradation. For applications requiring prolonged stability in solution, it is recommended to use buffered solutions at a neutral to slightly acidic pH and to store them at refrigerated temperatures. The use of a validated stability-indicating HPLC method is crucial for accurately assessing the stability of this compound in specific formulations.

References

- 1. 3279-54-7 CAS | PHENYL PHOSPHATE DISODIUM SALT DIHYDRATE | Organic Phosphates | Article No. 05237 [lobachemie.com]

- 2. chemimpex.com [chemimpex.com]

- 3. oxfordlabchem.com [oxfordlabchem.com]

- 4. Phenyl phosphate, disodium salt dihydrate, 98% | Fisher Scientific [fishersci.ca]

- 5. The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium phenyl phosphate dibasic dihydrate | Krackeler Scientific, Inc. [krackeler.com]

- 7. This compound | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Enzymatic Hydrolysis of Sodium Phenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the enzymatic hydrolysis of sodium phenyl phosphate. The focus is on the action of alkaline phosphatase, a widely studied enzyme that utilizes this substrate for activity assays. This document is intended to serve as a valuable resource for researchers in enzymology, drug discovery, and diagnostics.

Introduction to Enzymatic Hydrolysis of Sodium Phenyl Phosphate

The enzymatic hydrolysis of sodium phenyl phosphate is a fundamental reaction in biochemistry, primarily used to assay the activity of various phosphatases. Alkaline phosphatase (ALP), in particular, efficiently catalyzes the cleavage of the phosphate group from sodium phenyl phosphate, yielding phenol and inorganic phosphate. This reaction is of significant interest due to its application in diagnostic assays and high-throughput screening for enzyme inhibitors. Understanding the intricacies of this enzymatic process is crucial for the development of novel therapeutics and diagnostic tools.

The Catalytic Mechanism of Alkaline Phosphatase

Alkaline phosphatase (EC 3.1.3.1) is a dimeric metalloenzyme that requires zinc and magnesium ions for its catalytic activity. The enzyme facilitates the hydrolysis of a wide range of phosphomonoesters, including sodium phenyl phosphate, through a "ping-pong" mechanism involving a covalent phosphoseryl intermediate.

The catalytic cycle can be summarized in the following steps:

-

Substrate Binding: Sodium phenyl phosphate binds to the active site of the alkaline phosphatase enzyme. The active site contains two zinc ions (Zn1 and Zn2) and one magnesium ion (Mg), which play crucial roles in substrate binding and catalysis.

-

Nucleophilic Attack: A serine residue within the active site, activated by a zinc-coordinated hydroxide ion, acts as a nucleophile. It attacks the phosphorus atom of the phenyl phosphate substrate.

-

Formation of the Phosphoseryl Intermediate: This nucleophilic attack leads to the formation of a covalent phosphoseryl intermediate, with the release of the phenol molecule.

-

Hydrolysis of the Intermediate: A water molecule, activated by the second zinc ion, attacks the phosphorus atom of the phosphoseryl intermediate.

-

Release of Inorganic Phosphate: This hydrolysis step regenerates the free enzyme and releases inorganic phosphate.

-

Enzyme Regeneration: The active site is now ready to bind to another substrate molecule and initiate a new catalytic cycle.

Caption: The catalytic cycle of alkaline phosphatase in the hydrolysis of phenyl phosphate.

Quantitative Data Presentation

The kinetic parameters of enzymatic reactions, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are essential for characterizing enzyme performance. Below is a summary of reported kinetic data for the hydrolysis of phenyl phosphate and its derivatives by alkaline phosphatase from various sources. It is important to note that these values can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition, and enzyme source).

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Conditions | Reference |

| Calf Intestine | p-Nitrophenyl phosphate | 0.76 | 3.12 (units/mg) | pH 11, 37°C, Tris-HCl buffer | [1] |

| Calf Intestine | p-Nitrophenyl phosphate | 0.40 | 1.6 (units/mg) | pH 9.5, 37°C, Glycine-NaOH buffer | [1] |

| E. coli | p-Nitrophenyl phosphate | 0.029 | 0.0254 (mM/min) | pH 9, Carbonate-bicarbonate buffer | [2] |

| Rat Jejunum | Naphthol-AS-BI-phosphate | 0.81 - 0.87 | 3.99 - 4.02 (absorbance units) | pH 8.3, 37°C | [3] |

| Human Tissue Isoenzymes | p-Nitrophenyl phosphate | Varies | Varies | Dependent on buffer | [4] |

Experimental Protocols

This section provides a detailed methodology for a typical colorimetric assay of alkaline phosphatase activity using sodium phenyl phosphate as the substrate. This protocol is a composite of several well-established methods.

Principle

Alkaline phosphatase catalyzes the hydrolysis of sodium phenyl phosphate to phenol and inorganic phosphate. The liberated phenol reacts with 4-aminoantipyrine in the presence of an oxidizing agent (e.g., potassium ferricyanide) to form a colored complex, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the amount of phenol produced and thus to the enzyme activity.

Materials and Reagents

-

Enzyme: Alkaline phosphatase solution of unknown activity.

-

Substrate Solution: 10 mM Sodium Phenyl Phosphate in a suitable buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 10.0).

-

Buffer: 0.1 M Carbonate-Bicarbonate Buffer, pH 10.0.

-

Color Reagent A: 0.5% (w/v) 4-Aminoantipyrine solution.

-

Color Reagent B: 2% (w/v) Potassium Ferricyanide solution.

-

Phenol Standard Solution: 1 mg/mL Phenol stock solution.

-

Spectrophotometer capable of measuring absorbance at 510 nm.

-

Water bath or incubator set to 37°C.

-

Test tubes and pipettes.

Experimental Workflow

Caption: A generalized workflow for the colorimetric assay of alkaline phosphatase.

Detailed Procedure

-

Preparation of Phenol Standard Curve:

-

Prepare a series of phenol standards by diluting the 1 mg/mL stock solution to concentrations ranging from 0 to 100 µg/mL.

-

To 1.0 mL of each standard, add 1.0 mL of Color Reagent A and 1.0 mL of Color Reagent B.

-

Mix well and incubate at room temperature for 10 minutes.

-

Measure the absorbance of each standard at 510 nm against a blank containing buffer instead of the phenol standard.

-

Plot a standard curve of absorbance versus phenol concentration.

-

-

Enzyme Assay:

-

Label test tubes for blank, control, and test samples.

-

Add 1.0 mL of the Substrate Solution to each tube.

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

To the 'test' tubes, add 0.1 mL of the enzyme solution and mix gently. For the 'control' tubes, add 0.1 mL of buffer.

-

Incubate all tubes at 37°C for exactly 15 minutes.

-

Stop the reaction by adding 1.0 mL of Color Reagent A to all tubes.

-

Add 1.0 mL of Color Reagent B to all tubes and mix.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance of all samples at 510 nm against the blank.

-

-

Calculation of Enzyme Activity:

-

Using the phenol standard curve, determine the concentration of phenol produced in each test sample.

-

Enzyme activity is typically expressed in units, where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions.

-

Calculate the enzyme activity using the following formula: Activity (U/mL) = (µg of phenol produced × Total reaction volume) / (Molar mass of phenol × Incubation time × Volume of enzyme used)

-

Conclusion

The enzymatic hydrolysis of sodium phenyl phosphate by alkaline phosphatase is a well-characterized and robust reaction that serves as a cornerstone for many biochemical assays. A thorough understanding of its mechanism, kinetics, and the associated experimental protocols is paramount for researchers in related fields. This guide provides the fundamental knowledge and practical steps required to effectively study and utilize this important enzymatic process. The provided data and methodologies should be adapted and optimized for specific experimental setups and research questions.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical development of phenyl phosphate as a phosphatase substrate.

An In-depth Technical Guide to the Historical Development of Phenyl Phosphate as a Phosphatase Substrate

For Researchers, Scientists, and Drug Development Professionals

The study of phosphatases, a ubiquitous class of enzymes that catalyze the hydrolysis of phosphate esters, is fundamental to understanding a vast array of cellular regulation and signaling processes. The ability to accurately measure the activity of these enzymes has been pivotal in both basic research and clinical diagnostics. The evolution of substrates used in these assays reflects a continuous drive towards greater sensitivity, specificity, and simplicity. This guide details the historical journey of phenyl phosphate and its derivatives, charting their development from early, cumbersome methods to the streamlined, high-throughput assays used today.

The Pre-Phenyl Phosphate Era: The Bodansky Method

In the early 1930s, the first widely adopted method for measuring alkaline phosphatase (ALP) in blood was developed by Aaron Bodansky.[1] This pioneering technique laid the groundwork for clinical enzymology but was laborious by modern standards.

-

Substrate: The assay utilized sodium β-glycerophosphate as the substrate.

-

Principle: The core of the Bodansky method was the quantification of inorganic phosphate liberated by the enzyme's action over a specific incubation period.[1] This required a subsequent chemical reaction to measure the phosphate, making it a multi-step, indirect assay.

-

Unit of Measurement: The "Bodansky unit" was defined as the amount of ALP that releases 1 mg of phosphate ion per 100 ml of serum during the first hour of incubation with the buffered substrate.[1]

While revolutionary for its time, the Bodansky method's reliance on quantifying inorganic phosphate presented several challenges, including potential interference from pre-existing phosphate in the sample and a relatively long incubation time.

A Paradigm Shift: Phenyl Phosphate and the King-Armstrong Method

A significant breakthrough occurred in 1934 when King and Armstrong introduced disodium phenyl phosphate as a substrate.[2][3] This marked a fundamental shift in strategy from measuring the liberated phosphate to measuring the other hydrolysis product—phenol.

-

Principle: The King-Armstrong method is based on the hydrolysis of disodium phenyl phosphate by phosphatase at an alkaline pH (typically pH 9-10) to produce phenol and phosphate.[4][5][6]

-

Detection: The liberated phenol is a reactive compound that can be measured using sensitive colorimetric methods.[6] King and Armstrong originally used the Folin-Ciocalteu reagent to quantify the phenol.[3]

-

Advantages: This approach offered considerable advantages over the Bodansky method. It was more convenient, required a much shorter incubation time (e.g., 15 minutes), and could be performed with smaller volumes of serum.[4][5][6]

-

Unit of Measurement: The King-Armstrong unit (K.A.U.) is defined as the amount of phosphatase that liberates 1 mg of phenol in 15 minutes at 37°C under the specified pH conditions.[4]

Subsequent modifications, such as the one by Kind and King in 1954, further refined the detection of phenol by using 4-aminoantipyrine, which reacts with phenol in the presence of an oxidizing agent (like potassium ferricyanide) to form a stable red-colored complex.[3][6][7] This improved the specificity and ease of the colorimetric measurement.

The Chromogenic Revolution: p-Nitrophenyl Phosphate (pNPP)

The logical evolution of phenyl phosphate was the development of substrates where the enzymatic cleavage directly produces a colored product, eliminating the need for a secondary color-forming reaction. This led to the introduction of p-nitrophenyl phosphate (pNPP).

Although first used by Ohmori in 1937, the widespread adoption of pNPP was initially hampered by difficulties in preparing a sufficiently pure substrate.[2][3] The method gained prominence after the work of Bessey, Lowry, and Brock in 1946, which established pNPP as a highly efficient and convenient substrate.[2][3][8]

-

Principle: pNPP is a colorless molecule. Phosphatases catalyze its hydrolysis, cleaving the phosphate group to release p-nitrophenol (pNP).[9] In an alkaline solution, the liberated pNP is converted to the p-nitrophenolate ion, which has an intense yellow color with a maximum absorbance at 405 nm.[2][9]

-

Advantages: The pNPP assay is a direct, continuous, and highly sensitive method. The rate of color formation is directly proportional to the phosphatase activity, allowing for simple "mix-and-measure" procedures.[10] This simplicity made it exceptionally well-suited for automation and high-throughput screening (HTS) in multiwell plates.[10]

The development of pNPP solidified the role of phenyl phosphate derivatives as the cornerstone of phosphatase research, offering a blend of simplicity, sensitivity, and versatility for measuring a wide range of phosphatases, including alkaline, acid, and protein tyrosine phosphatases.[9]

Data Presentation: Comparison of Historical Phosphatase Assays

| Feature | Bodansky Method | King-Armstrong Method | Bessey-Lowry-Brock (pNPP) Method |

| Year Introduced | c. 1932-1933[1] | 1934[2][3] | 1946[2][8] |

| Substrate | Sodium β-glycerophosphate[1] | Disodium Phenyl Phosphate[4][5] | p-Nitrophenyl Phosphate (pNPP)[2][9] |

| Product Measured | Inorganic Phosphate (Pi)[1] | Phenol[2][4] | p-Nitrophenol (pNP)[2][9] |

| Detection Principle | Indirect; chemical reaction to quantify Pi. | Indirect; colorimetric reaction to quantify phenol.[6] | Direct; pNP is intensely colored at alkaline pH.[9] |

| Assay Type | Endpoint | Endpoint | Endpoint or Kinetic |

Experimental Protocols

Key Experiment 1: The King-Armstrong Method (Modified)

This protocol describes a typical manual method for determining alkaline phosphatase activity using phenyl phosphate as the substrate and 4-aminoantipyrine for color development.

Reagents:

-

Buffer-Substrate (pH 10.0): Dissolve 636 mg anhydrous sodium carbonate, 336 mg sodium bicarbonate, and 254 mg disodium phenyl phosphate dihydrate in deionized water. Adjust pH to 10.0 and bring the final volume to 200 ml. Store frozen in aliquots.[7]

-

4-Aminoantipyrine (AAP) Reagent: Prepare a solution containing 4-aminoantipyrine for reaction with phenol.

-

Potassium Ferricyanide: An oxidizing agent required for the color reaction.

-

Phenol Standard (e.g., 10 K.A. Units): For generating a standard curve.[6]

-

Sample: Serum or other biological fluid.

Procedure:

-

Incubation: Pipette 2 ml of the buffer-substrate solution into a test tube and pre-warm to 37°C.

-

Add 0.05 ml of serum to the tube, mix, and start a timer.[7]

-

Incubate the mixture for exactly 15 minutes at 37°C.[7]

-

Color Development: Stop the enzymatic reaction by adding the AAP reagent followed by the potassium ferricyanide solution, mixing after each addition.[7] A red color will develop almost instantaneously.

-

Measurement: Measure the absorbance of the colored product at 510 nm against a reagent blank.

-

Calculation: Calculate the phosphatase activity by comparing the sample's absorbance to that of the phenol standard. The results are expressed in King-Armstrong Units (K.A.U.).

Key Experiment 2: Colorimetric Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol is a generalized method suitable for a 96-well plate reader, reflecting modern usage.

Reagents:

-

Assay Buffer: An alkaline buffer appropriate for the phosphatase being studied (e.g., for ALP: 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8).

-

pNPP Substrate Solution: Prepare a solution of p-nitrophenyl phosphate disodium salt in the assay buffer. A typical concentration is 5 mM. This solution is light-sensitive and should be prepared fresh or stored protected from light.[9]

-

Stop Solution: 3 M Sodium Hydroxide (NaOH).

-

Sample: Purified enzyme, cell lysate, or serum.

-

p-Nitrophenol (pNP) Standard: For creating a standard curve to quantify product formation.

Procedure:

-

Standard Curve: Prepare serial dilutions of the pNP standard in assay buffer and add them to separate wells of a 96-well plate.

-

Sample Preparation: Add your samples (e.g., 10-20 µL) to other wells. Include a blank control containing only the assay buffer.

-

Reaction Initiation: Add the pNPP substrate solution to all wells (sample, standard, and blank) to start the reaction. A typical volume is 50-100 µL.

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-60 minutes).[11] The plate should be protected from light.[9]

-

Reaction Termination: Add the stop solution (e.g., 20-50 µL) to all wells.[9] This will raise the pH, stopping the enzyme and maximizing the color of the pNP product.

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

-

Calculation: After subtracting the blank reading, use the standard curve to determine the amount of pNP produced in each sample well. Calculate the enzyme activity, typically expressed as U/L or µmol/min/mg protein.

Mandatory Visualizations

References

- 1. Bodansky unit - Wikipedia [en.wikipedia.org]

- 2. karger.com [karger.com]

- 3. [PDF] Estimation of Plasma Phosphatase by Determination of Hydrolysed Phenol with Amino-antipyrine | Semantic Scholar [semanticscholar.org]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. jcp.bmj.com [jcp.bmj.com]

- 6. exceldiag.com [exceldiag.com]

- 7. karger.com [karger.com]

- 8. Measurement of Alkaline Phosphatase Activity [ouci.dntb.gov.ua]

- 9. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 10. assaygenie.com [assaygenie.com]

- 11. 3hbiomedical.com [3hbiomedical.com]

Sodium Phenyl Phosphate Dihydrate: A Technical Guide for Analytical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phenyl phosphate dihydrate (SPPD), also known as dithis compound, is a versatile and widely utilized substrate in analytical research, particularly in the field of enzymology. Its primary application lies in the sensitive detection and quantification of phosphatase activity, enzymes crucial to a myriad of cellular signaling and metabolic pathways. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with SPPD for analytical research purposes.

Core Properties and Applications

SPPD serves as a model compound for studying phosphatases, a class of enzymes that catalyze the hydrolysis of phosphate esters. The enzymatic cleavage of the ester bond in sodium phenyl phosphate releases phenol and an inorganic phosphate ion. The production of phenol can be readily detected and quantified using various analytical techniques, making it an excellent substrate for assaying the activity of enzymes like alkaline phosphatase (ALP) and acid phosphatase (ACP).[1]

Key applications in analytical research include:

-

Enzyme Activity Assays: Determining the activity of alkaline and acid phosphatases in various biological samples such as serum, tissues, and cell lysates.[1][2][3]

-

Enzyme Kinetics: Elucidating the kinetic parameters of phosphatases, including the Michaelis-Menten constant (Km) and maximum velocity (Vmax), to understand enzyme efficiency and substrate affinity.

-

Inhibitor Screening: Evaluating the efficacy of potential inhibitors of phosphatase activity, a critical step in drug discovery and development.

-

Diagnostic Assays: Development of diagnostic tests based on altered phosphatase levels, which can be indicative of various pathological conditions.[1]

-

Biochemical Research: Serving as a phosphate donor in various enzymatic reactions to study metabolic pathways.[4]

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is paramount for the proper handling and application of this compound in a research setting.

| Property | Value | References |

| Chemical Formula | C₆H₅Na₂O₄P · 2H₂O | [2][5][6][7] |

| Molecular Weight | 254.09 g/mol | [2][5][6][7] |

| CAS Number | 66778-08-3 | [2][5][6][7][8] |

| Synonyms | Dithis compound, Phenyl phosphate disodium salt dihydrate, Sodium phenyl phosphate dibasic dihydrate | [2][6][9] |

| Appearance | White to off-white crystalline powder | [4][6][8] |

| Solubility | Soluble in water | [6][7] |

| Melting Point | >300 °C | [6][8] |

| Storage Temperature | 2-8°C | [5][7][9] |

| Purity (Assay) | ≥95% | [5][6] |

| Impurities | <0.1% phenol (by weight) | [5] |

Safety Information: While not classified as a dangerous substance, standard laboratory safety precautions should be followed.[9] This includes wearing appropriate personal protective equipment such as gloves and safety glasses.[9] Avoid dust formation and inhalation.[9] In case of contact with eyes or skin, flush with plenty of water.[8][9] For detailed safety information, refer to the material safety data sheet (MSDS).[8][9]

Enzymatic Hydrolysis of Sodium Phenyl Phosphate

The central application of this compound in analytical research revolves around its hydrolysis by phosphatase enzymes. This reaction forms the basis of numerous quantitative assays.

Figure 1: Enzymatic hydrolysis of sodium phenyl phosphate by a phosphatase enzyme.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for the assay of alkaline and acid phosphatase activity using this compound.

Alkaline Phosphatase (ALP) Activity Assay (Colorimetric)

This protocol is based on the King-Armstrong method, which involves the measurement of phenol released from the enzymatic hydrolysis of sodium phenyl phosphate. The phenol is then reacted with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent to form a colored product that can be quantified spectrophotometrically.

Materials:

-

This compound

-

Alkaline Phosphatase (e.g., from bovine intestine or human placenta)

-

Carbonate-Bicarbonate Buffer (pH 10.0)

-

4-Aminoantipyrine (4-AAP) Reagent

-

Potassium Ferricyanide Solution

-

Phenol Standard Solution

-

Spectrophotometer or Microplate Reader

Procedure:

-

Preparation of Reagents:

-

Buffer-Substrate Solution (pH 10.0): Dissolve 636 mg of anhydrous sodium carbonate, 336 mg of sodium hydrogen carbonate, and 254 mg of dithis compound in deionized water. Adjust the pH to 10.0 and bring the final volume to 200 ml. This solution contains 30 mmol/L Na₂CO₃, 20 mmol/L NaHCO₃, and 5 mmol/L disodium phenyl phosphate.[2]

-

Aminoantipyrine-Arsenate Reagent: Dissolve 1.2 g of 4-aminoantipyrine and 7.5 g of sodium arsenate in deionized water and dilute to 100 ml. This solution is approximately 60 mmol/L with respect to 4-AAP and 240 mmol/L with respect to sodium arsenate.[2]

-

Potassium Ferricyanide Solution: Dissolve 4.9 g of potassium ferricyanide in deionized water and adjust the volume to 100 ml. This solution is approximately 150 mmol/L.[2]

-

Stock Phenol Standard (1 g/L): Use a commercially available standard or prepare by dissolving 1.0 g of phenol in deionized water and diluting to 1 L.

-

-

Assay Protocol:

-

Pipette 2.0 ml of the buffer-substrate solution into a test tube and pre-incubate at 37°C for 5 minutes.

-

Add 0.05 ml of the serum sample (or other sample containing ALP) to the test tube and mix.

-

Incubate the reaction mixture at 37°C for exactly 15 minutes.[5]

-

Stop the enzymatic reaction by adding 0.5 ml of the AAP-arsenate reagent, followed by 0.5 ml of potassium ferricyanide solution, and mix well.[2]

-

Measure the absorbance of the resulting colored product at 510 nm against a reagent blank. The color is stable for at least one hour.[2][5]

-

-

Standard Curve:

-

Prepare a series of phenol standards with concentrations ranging from 40 to 400 mg/L by diluting the stock phenol standard.

-

Follow the assay protocol, substituting the sample with the phenol standards.

-

Plot the absorbance at 510 nm versus the phenol concentration to generate a standard curve.

-

-

Calculation of ALP Activity:

-

Determine the concentration of phenol released in the sample from the standard curve.

-

ALP activity is typically expressed in King-Armstrong units (KA units), where one unit is defined as the amount of enzyme that liberates 1 mg of phenol in 15 minutes at 37°C under the specified conditions.[5]

-

Figure 2: Workflow for the colorimetric assay of alkaline phosphatase activity.

Acid Phosphatase (ACP) Activity Assay (Continuous Spectrophotometric)

This protocol allows for the continuous monitoring of phenol production from the hydrolysis of phenyl phosphate in an acidic environment by measuring the increase in absorbance of phenol.

Materials:

-

This compound

-

Acid Phosphatase (e.g., from human prostate)

-

Citrate Buffer (pH 4.8)

-

Spectrophotometer with kinetic measurement capabilities

Procedure:

-

Preparation of Reagents:

-

Citrate Buffer (90 mM, pH 4.8): Prepare a solution of trisodium citrate dihydrate (26.5 mg/mL) in purified water. Adjust the pH to 4.8 at 37°C with 1 M HCl or 1 M NaOH.

-

Phenyl Phosphate Substrate Solution: Prepare a solution of this compound in the citrate buffer at the desired concentration (e.g., a range of concentrations for kinetic studies).

-

-

Assay Protocol:

-

Set the spectrophotometer to the appropriate wavelength for phenol detection (typically around 270-290 nm, the exact wavelength should be determined empirically for the specific buffer system).

-

Equilibrate the phenyl phosphate substrate solution in a cuvette to 37°C in the spectrophotometer.

-

Initiate the reaction by adding a small volume of the acid phosphatase enzyme solution to the cuvette and mix quickly.

-

Immediately start recording the absorbance at regular intervals for a set period (e.g., every 15-30 seconds for 5-10 minutes).

-

-

Calculation of ACP Activity:

-

Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

-

Convert the rate of change in absorbance to the rate of phenol production using the molar extinction coefficient of phenol under the assay conditions.

-

One unit of acid phosphatase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of phenyl phosphate per minute at pH 4.8 and 37°C.

-

Quantitative Data

The following tables summarize key quantitative data related to the use of sodium phenyl phosphate in phosphatase assays. It is important to note that kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.

Table 1: Kinetic Parameters of Phosphatases with Phenyl Phosphate

| Enzyme | Substrate | Km | Vmax | kcat | Catalytic Efficiency (kcat/Km) | Conditions | Reference |

| Acid Phosphatase (human prostatic) | Phenyl Phosphate | 3.5 mM | 1.2 x 10⁻² mM s⁻¹ | 8.1 s⁻¹ | 2.3 mM⁻¹ s⁻¹ | pH 5.0, 37°C | [8] |

| Alkaline Phosphatase (rat intestinal) | Phenylphosphate | 0.645 mM | Not Reported | Not Reported | Not Reported | pH 9.8 |

Table 2: Recommended Conditions for Phosphatase Assays

| Parameter | Alkaline Phosphatase Assay | Acid Phosphatase Assay |

| pH | 10.0 | 4.8 |

| Buffer | Carbonate-Bicarbonate | Citrate |

| Temperature | 37°C | 37°C |

| Substrate Concentration | 5 mmol/L | Varies (for kinetic studies) |

| Detection Wavelength | 510 nm (with 4-AAP) | ~270-290 nm (direct phenol detection) |

Signaling Pathway Context

While this compound is not a direct component of intracellular signaling pathways, its use as a substrate is fundamental to studying the activity of phosphatases, which are key regulators of numerous signaling cascades. Phosphatases counteract the activity of kinases, and the balance between phosphorylation and dephosphorylation events governs a vast array of cellular processes.

Figure 3: General role of phosphatases in regulating cellular signaling pathways.

By providing a reliable method to measure phosphatase activity, this compound serves as an essential tool for researchers investigating these critical regulatory networks in both normal physiological and disease states.

Conclusion

This compound remains a cornerstone substrate for the analytical investigation of phosphatase enzymes. Its well-characterized properties and the robust, sensitive assays developed around its enzymatic hydrolysis provide researchers, scientists, and drug development professionals with a powerful tool to explore the roles of phosphatases in health and disease. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful application of this versatile compound in a variety of research settings.

References

- 1. Possible kinetic mechanism of human placental alkaline phosphatase in vivo as implemented in reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on alkaline phosphatase. Inhibition of human-placental phosphoryl phosphatase by L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Reactivity of the alkaline phosphatases of bovine milk and intestinal mucosa with the substrates phenyl phosphate and o-carboxyphenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bacterial alkaline phosphatase. Part III. Kinetic studies with substituted phenyl phosphates and structurally related inhibitors - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Understanding the role of the dihydrate form in compound stability.

For Researchers, Scientists, and Drug Development Professionals

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, solubility, and ultimately, its therapeutic efficacy. Among the various solid-state forms, hydrates, and specifically dihydrates, play a pivotal role that necessitates a thorough understanding during drug development. This technical guide provides an in-depth exploration of the role of the dihydrate form in compound stability, offering insights into its characterization, the implications for drug development, and the experimental methodologies used in its analysis.

The Significance of Hydration in Compound Stability

Hydrates are crystalline solids that incorporate water molecules into their crystal lattice. A dihydrate contains two water molecules per molecule of the compound. The presence of these water molecules can significantly alter the physicochemical properties of a compound compared to its anhydrous (water-free) counterpart.[1][2]

Generally, hydrated forms, including dihydrates, are considered more thermodynamically stable than their anhydrous counterparts under ambient conditions of temperature and humidity.[1] This increased stability is attributed to the hydrogen bonding network formed by the water molecules within the crystal lattice, which lowers the overall energy of the crystal. However, this stability comes at a cost, as hydrates often exhibit lower aqueous solubility and slower dissolution rates compared to the more energetic anhydrous forms.[2] This trade-off between stability and solubility is a central challenge in pharmaceutical formulation.[3]

The conversion between an anhydrous form and a hydrate is a critical factor to consider. An anhydrous form may convert to a more stable hydrate upon exposure to moisture, a process that can occur during manufacturing, storage, or even in the gastrointestinal tract.[4] Such a conversion can lead to a decrease in bioavailability and therapeutic effect. Conversely, a hydrate may lose its water of hydration under dry conditions, potentially converting to a less stable or even amorphous form.[5]

Quantitative Comparison of Dihydrate vs. Anhydrous Forms: Case Studies

To illustrate the impact of the dihydrate form on key pharmaceutical properties, this section presents quantitative data from published studies on well-characterized compounds.

Table 1: Solubility and Dissolution Rate Comparison

| Compound | Form | Solubility | Intrinsic Dissolution Rate | Reference(s) |

| Carbamazepine | Anhydrous | Higher | 39.6 ± 0.8 µ g/min/cm ² | [2] |

| Dihydrate | Lower | Lower than anhydrous | [2][4] | |

| Theophylline | Anhydrous | 8.75 mg/mL | Higher | [6] |

| Monohydrate | 2.99 mg/mL | Lower than anhydrous | [6] | |

| Diclofenac Sodium | Anhydrous | Higher | Faster than tetrahydrate | [3] |

| Tetrahydrate | Lower | Slower than anhydrous | [3] |

Table 2: Bioavailability Comparison

| Compound | Form | Bioavailability Finding | Reference(s) |

| Ampicillin | Anhydrous | Some studies suggest better bioavailability, while others show no significant difference compared to the trihydrate. | [7][8][9] |

| Trihydrate | Bioavailability can be comparable to the anhydrous form depending on the formulation. | [7][8][10] |

These tables highlight the general trend of lower solubility and dissolution rates for hydrated forms. However, the impact on bioavailability can be more complex and may be influenced by other formulation factors.

Experimental Protocols for Dihydrate Characterization

A comprehensive understanding of a compound's hydration behavior relies on a suite of analytical techniques. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content of a hydrate and to study its thermal stability.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a tared TGA pan.[11]

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation. A temperature program is set, typically involving a ramp from ambient temperature to a temperature above the dehydration point of the compound at a controlled heating rate (e.g., 10 °C/min).[11][12]

-

Data Acquisition: The instrument continuously measures and records the sample's mass as a function of temperature.[12]

-

Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. A distinct weight loss step corresponding to the loss of water molecules is observed. The percentage weight loss is used to calculate the number of water molecules per molecule of the compound, confirming the hydration state (e.g., dihydrate). The temperature at which dehydration occurs provides information about the thermal stability of the hydrate.[13]

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystal structure of the dihydrate and to distinguish it from other solid-state forms.

Methodology:

-

Sample Preparation: A finely powdered sample of the compound is packed into a sample holder. The surface of the powder should be smooth and level.[14]

-

Instrument Setup: The PXRD instrument is configured with an X-ray source (commonly Cu Kα radiation) and a detector. The sample is irradiated with the X-ray beam at various angles (2θ).[15]

-

Data Acquisition: The detector measures the intensity of the diffracted X-rays at each angle, generating a diffraction pattern.[15]

-

Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The positions and relative intensities of the diffraction peaks are unique to a specific crystalline structure. The PXRD pattern of the dihydrate is compared to that of the anhydrous form and other known polymorphs to confirm its identity.[16]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as dehydration and melting.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. A temperature program is applied, similar to TGA, with a controlled heating rate.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events. The dehydration of a dihydrate is typically observed as an endothermic peak. The temperature and enthalpy of this transition provide valuable information about the stability of the hydrate.

Visualizing Experimental Workflows and Logical Relationships

Understanding the processes involved in characterizing and managing dihydrate forms is crucial. The following diagrams, created using the DOT language, illustrate key workflows.

Caption: Experimental workflow for the screening and characterization of hydrate forms of an API.

Caption: Logical relationships and potential conversions between anhydrous, dihydrate, and amorphous forms.

Conclusion

The dihydrate form of a compound is a distinct solid-state entity with unique physicochemical properties that have profound implications for drug development. Its generally higher stability and lower solubility compared to the anhydrous form necessitate a comprehensive characterization and control strategy. By employing a suite of analytical techniques and understanding the potential for phase transformations, researchers and drug development professionals can effectively manage the challenges and leverage the potential benefits associated with the dihydrate form, ultimately ensuring the development of safe, stable, and effective pharmaceutical products.

References

- 1. mdpi.com [mdpi.com]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. Physico-chemical characterisation and intrinsic dissolution studies of a new hydrate form of diclofenac sodium: comparison with anhydrous form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation | MDPI [mdpi.com]

- 7. ijpp.com [ijpp.com]

- 8. Dissolution and bioavailability of the anhydrate and trihydrate forms of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioavailability of ampicillin (anhydrous) and ampicillin trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Bioavailability of ampicillin preparations for internal use] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aurigaresearch.com [aurigaresearch.com]

- 12. veeprho.com [veeprho.com]

- 13. improvedpharma.com [improvedpharma.com]

- 14. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Determination of the relative amounts of anhydrous carbamazepine (C15H12N2O) and carbamazepine dihydrate (C15H12N2O.2H2O) in a mixture by powder x-ray diffractometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Mono-, Di-, and Trisodium Phenyl Phosphate: Key Differences and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key differences between monosodium, disodium, and trisodium phenyl phosphate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing the chemical properties, synthesis, and analytical characterization of these important organophosphate compounds.

Core Chemical and Physical Properties

Phenylphosphoric acid is a diprotic acid, meaning it can donate two protons. The successive deprotonation of phenylphosphoric acid by sodium hydroxide results in the formation of monosodium, disodium, and ultimately trisodium phenyl phosphate. The degree of sodium substitution profoundly influences the chemical and physical properties of these salts, most notably their pH in aqueous solution and their solubility.

Monosodium phenyl phosphate (C₆H₆NaO₄P), with one acidic proton remaining, will form an acidic solution. Disodium phenyl phosphate (C₆H₅Na₂O₄P), the most commonly encountered of the three, is a versatile and stable salt that forms a slightly alkaline solution. Trisodium phenyl phosphate (C₆H₅Na₃O₄P), with all acidic protons replaced, is the most basic of the three and is expected to be highly soluble in water, similar to its inorganic counterpart, trisodium phosphate.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the three sodium phenyl phosphate salts.

| Property | Monosodium Phenyl Phosphate | Disodium Phenyl Phosphate | Trisodium Phenyl Phosphate |

| Molecular Formula | C₆H₆NaO₄P | C₆H₅Na₂O₄P | C₆H₅Na₃O₄P |

| Molecular Weight (anhydrous) | 196.07 g/mol | 218.05 g/mol [2] | 240.03 g/mol |

| pKa of Parent Acid (Phenylphosphoric Acid) | pKa₁ ≈ 1.25 - 1.79[3][4] | pKa₂ ≈ 6.7 - 7.2[3] | N/A |

| pH of Aqueous Solution | Acidic | Slightly Alkaline (pH 6.5 - 9.5 for a 50g/L solution)[5] | Strongly Alkaline |

| Solubility in Water | Highly soluble[6] | Soluble (0.1 g/mL)[5] | Expected to be highly soluble |

| Melting Point | Decomposes | >300 °C[7] | Decomposes |

Experimental Protocols

Synthesis of Sodium Phenyl Phosphates

The synthesis of sodium phenyl phosphates typically involves the phosphorylation of phenol followed by neutralization with a sodium base. A common route for the preparation of disodium phenyl phosphate is outlined below.[5] Monosodium and trisodium phenyl phosphate can be synthesized by adjusting the stoichiometry of the sodium base in the final neutralization step.

2.1.1. Synthesis of Disodium Phenyl Phosphate

This two-step process involves the initial formation of monophenyl phosphoryl chloride, followed by hydrolysis and neutralization.

Step 1: Synthesis of Monophenyl Phosphoryl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenol and phosphorus oxychloride in a 1:1 molar ratio.

-

Reaction: Heat the mixture to a gentle boil and maintain reflux for several hours.

-

Purification: After the reaction is complete, fractionally distill the mixture under reduced pressure to isolate the monophenyl phosphoryl chloride.

Step 2: Hydrolysis and Neutralization

-

Hydrolysis: Carefully add the purified monophenyl phosphoryl chloride to water to hydrolyze it to phenylphosphoric acid. This reaction is exothermic and should be performed with cooling.

-

Neutralization: Dissolve the resulting phenylphosphoric acid in an appropriate solvent, such as methanol.[5] Add a stoichiometric amount of sodium hydroxide or sodium carbonate in solution to neutralize the acid to the disodium salt. The use of sodium carbonate is often preferred to avoid the formation of sodium phenolate.[5]

-

Isolation: The disodium phenyl phosphate can be precipitated from the solution, for example, by the addition of a less polar solvent like diethyl ether.[5]

-

Purification: The crude product can be further purified by recrystallization.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of sodium phenyl phosphates.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group. The chemical shifts and splitting patterns of these signals can confirm the presence of the phenyl moiety.

-

³¹P NMR: Phosphorus-31 NMR is particularly useful for analyzing organophosphorus compounds.[8] Each of the sodium phenyl phosphates will exhibit a distinct singlet in the ³¹P NMR spectrum, with the chemical shift being sensitive to the degree of protonation of the phosphate group.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 10-20 mg of the sodium phenyl phosphate sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ³¹P NMR spectra on a suitable NMR spectrometer. For ³¹P NMR, an external standard such as 85% H₃PO₄ is typically used for referencing.[8]

-

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integrals to confirm the structure and assess the purity of the compound.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic Absorptions: The IR spectrum of a sodium phenyl phosphate will show characteristic absorption bands for the P-O-C (aryl) linkage, the P=O bond of the phosphate group, and the aromatic C-H and C=C vibrations of the phenyl ring.[9] The presence of water of hydration in a sample can be identified by a broad absorption band in the O-H stretching region.[9]

Experimental Protocol for IR Analysis:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands to confirm the functional groups present in the molecule.

Visualizations

Synthesis Workflow

Caption: General synthesis workflow for sodium phenyl phosphates.

Analytical Workflow

Caption: Analytical workflow for the characterization of sodium phenyl phosphates.

Acid-Base Relationship

Caption: Acid-base relationship of sodium phenyl phosphates.

Applications and Significance

Disodium phenyl phosphate is widely used as a substrate for the determination of phosphatase activity, such as alkaline and acid phosphatases. The enzymatic hydrolysis of phenyl phosphate releases phenol, which can be quantified colorimetrically. Monosodium phenyl phosphate, being acidic, can be utilized in buffering systems requiring a pH below 7. Trisodium phenyl phosphate, due to its basicity, could find applications as a cleaning agent or in alkaline buffering systems, although it is less common than its inorganic counterpart.

Conclusion

The key differences between mono-, di-, and trisodium phenyl phosphate lie in the degree of neutralization of the parent phenylphosphoric acid. This progressive substitution of protons with sodium ions results in a predictable trend of increasing basicity and influences their solubility and potential applications. A thorough understanding of these differences, supported by appropriate analytical characterization, is crucial for their effective use in research and development.

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. Disodium phenyl phosphate | C6H5Na2O4P | CID 76771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Phenylphosphoric acid | 701-64-4 [smolecule.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. PHENYL PHOSPHATE DISODIUM SALT | 3279-54-7 [amp.chemicalbook.com]

- 6. getwsu.com [getwsu.com]

- 7. 3279-54-7 CAS | PHENYL PHOSPHATE DISODIUM SALT DIHYDRATE | Organic Phosphates | Article No. 05237 [lobachemie.com]

- 8. benchchem.com [benchchem.com]

- 9. Sodium phenyl phosphate dihydrate | Benchchem [benchchem.com]

In-Depth Technical Guide to Sodium Phenyl Phosphate Dihydrate for Researchers and Drug Development Professionals

An essential guide for scientists and researchers, this document provides a comprehensive overview of the commercial availability, purity grades, and analytical methodologies for sodium phenyl phosphate dihydrate. It further delves into its application in studying enzyme kinetics and cellular signaling pathways, offering detailed experimental protocols and visual representations of key processes.

Commercial Availability and Purity Specifications

This compound (C₆H₅Na₂O₄P·2H₂O), a key substrate in various biochemical assays, is readily available from a range of commercial suppliers. The purity of this reagent is critical for reproducible and accurate experimental results. Major suppliers include Thermo Fisher Scientific, Sigma-Aldrich (MilliporeSigma), Otto Chemie, Krackeler Scientific, and Oxford Fine Chem Lab.

The compound is typically offered in several purity grades, with the most common being ≥95%, 98%, and ≥99%. The table below summarizes the typical specifications from various suppliers, providing a comparative overview for procurement decisions.

| Supplier/Brand | Purity Grade | Assay Method | Key Specifications |

| Thermo Fisher Scientific | 98% | Aqueous acid-base Titration, HPLC | Assay: ≥97.5%, Water (Karl Fischer): 11 - 17% |

| Sigma-Aldrich | ≥95% | Not specified | Impurities: <0.1% free phenol |

| Otto Chemie Pvt. Ltd. | GR 99%+ | Not specified | Grade: AR / GR |

| Oxford Fine Chem Lab | 95% AR | HClO₄ titration | Assay: Min. 95.0%, Free phenol: Max. 0.1% |

| Alpha Chemika | AR | Not specified | Purity: 95%, Water: 11.0-17.1% |

Analytical Methodologies for Quality Control

Ensuring the purity of this compound is paramount for its effective use in sensitive assays. The primary methods for assessing its quality are potentiometric titration and High-Performance Liquid Chromatography (HPLC).

Potentiometric Titration for Assay of Purity

Potentiometric titration is a robust method to determine the overall purity of this compound by quantifying its acidic phosphate content.

Principle: The assay involves the neutralization of the acidic proton of the phenyl phosphate moiety with a standardized strong base, such as sodium hydroxide. The equivalence point, where all the acidic protons have been neutralized, is detected by a sharp change in the potential of a pH electrode immersed in the solution.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 0.5 - 1.0 g of the this compound sample into a 150 mL beaker. Dissolve the sample in 50 mL of a 1:1 (v/v) mixture of isopropanol and deionized water. Stir the mixture until the sample is completely dissolved.

-

Titrator Setup: Calibrate a pH electrode using standard buffers (pH 4.0, 7.0, and 10.0). Immerse the calibrated pH electrode and a reference electrode into the sample solution.

-

Titration: Titrate the sample solution with a standardized 0.1 M sodium hydroxide (NaOH) solution. The titrant should be added in small increments, particularly near the expected equivalence point.

-

Endpoint Determination: Record the pH of the solution as a function of the titrant volume. The equivalence point is identified as the inflection point of the titration curve, which can be accurately determined by plotting the first or second derivative of the curve.

-

Calculation: The purity of the this compound is calculated based on the volume of titrant consumed to reach the equivalence point, the concentration of the titrant, and the initial weight of the sample.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture, making it ideal for assessing the purity of this compound and detecting any impurities, such as free phenol.

Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used to detect the separated components as they elute from the column.

Illustrative HPLC Method (Adaptable for this compound):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 7.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

-